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Compound of Interest

Compound Name:
3-(3,5-

Dimethylphenyl)benzaldehyde

CAS No.: 842140-47-0

Cat. No.: B1607874 Get Quote

Executive Summary & Chemical Identity[2]
CAS Registry Number: 842140-47-0 IUPAC Name: 3-(3,5-Dimethylphenyl)benzaldehyde
Synonyms: 3',5'-Dimethyl-[1,1'-biphenyl]-3-carbaldehyde; 3-(3,5-Xylyl)benzaldehyde.[1]

Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]

Significance in Research
CAS 842140-47-0 serves as a critical bi-aryl intermediate.[1] In drug discovery, it functions as a

scaffold for developing androgen receptor antagonists (structural analogs to Enzalutamide

intermediates) and kinase inhibitors.[1] In materials science, its high-purity derivatives are

utilized in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs),

where the meta-linkage disrupts conjugation to increase triplet energy levels.[1]

Chemical Structure & Connectivity[1]
The molecule consists of two phenyl rings linked at the meta position relative to the aldehyde

group on Ring A and the 1-position of the 3,5-dimethyl-substituted Ring B.[1]
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Figure 1: Structural connectivity of CAS 842140-47-0, highlighting the biphenyl linkage and key

functional groups.[1]

Spectral Data & Interpretation
The following data represents the high-fidelity theoretical consensus and experimental

expectations for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)[1]

¹H NMR (400 MHz) Data Table
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Shift (δ, ppm) Multiplicity Integration Assignment
Diagnostic
Insight

10.08 Singlet (s) 1H -CHO (Aldehyde)

Distinctive

deshielded

singlet; confirms

oxidation state.

[1]

8.08 Triplet (t)* 1H
Ar-H (C2, Ring

A)

Meta-coupling to

H4/H6;

deshielded by -

CHO and aryl

ring.[1]

7.85 Doublet (d) 1H
Ar-H (C4, Ring

A)

Ortho to -CHO;

shows typical

ortho coupling

(~7.8 Hz).[1]

7.82 Doublet (d) 1H
Ar-H (C6, Ring

A)

Ortho to aryl-aryl

bond; overlaps

often with H4.[1]

7.60 Triplet (t) 1H
Ar-H (C5, Ring

A)

Meta-proton;

typically the most

shielded on Ring

A.

7.24 Singlet (s) 2H
Ar-H (C2', C6',

Ring B)[1]

Equivalent

protons due to

symmetry;

diagnostic of 3,5-

substitution.[1]

7.05 Singlet (s) 1H
Ar-H (C4', Ring

B)[1]

Located between

two methyls;

shielded relative

to other

aromatics.[1]
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2.40 Singlet (s) 6H -CH₃ (Methyls)

Sharp singlet;

integration of 6H

confirms

dimethyl

substitution.[1]

*Appears as a singlet-like peak or fine triplet due to small meta-coupling constants.[1]

¹³C NMR (100 MHz) Key Shifts
Carbonyl (C=O): 192.4 ppm.[1]

Aromatic Quaternary: ~142.0 ppm (Ipso), ~138.5 ppm (Meta-methyl).[1]

Aromatic CH: 129-135 ppm range.[1][2]

Methyl (-CH₃): 21.4 ppm.[1]

Infrared Spectroscopy (FT-IR)
C=O Stretch: 1695–1705 cm⁻¹ (Strong, sharp).[1] Diagnostic for conjugated aldehyde.

C-H Stretch (Aldehyde): Doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ (Fermi resonance).[1]

C=C Aromatic Stretch: 1580–1600 cm⁻¹.[1]

C-H Out-of-Plane Bending: ~850 cm⁻¹ (Isolated H on Ring B) and ~690/780 cm⁻¹ (Meta-

substituted Ring A).[1]

Mass Spectrometry (MS)[1]
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]

Molecular Ion [M]⁺: m/z 210.1.[1]

Base Peak: m/z 210 (Stable biphenyl system).[1]

Fragment Ions:
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m/z 181 [M - CHO]⁺: Loss of formyl radical.[1]

m/z 166 [M - CHO - CH₃]⁺: Subsequent loss of methyl.[1]

Synthesis & Experimental Protocol
The most robust route for synthesizing CAS 842140-47-0 is the Suzuki-Miyaura Cross-

Coupling.[1] This method ensures high regioselectivity and compatibility with the aldehyde

functional group.[1]

Reaction Scheme
Reactants: 3-Formylphenylboronic acid + 1-Bromo-3,5-dimethylbenzene.[1] Catalyst:

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1] Base: K₂CO₃ (2.0 M aqueous).[1]

Solvent: Toluene/Ethanol (4:1 v/v).[1]

Step-by-Step Protocol
Preparation: In a clean, dry 3-neck round-bottom flask, dissolve 1-bromo-3,5-

dimethylbenzene (1.0 eq) and 3-formylphenylboronic acid (1.2 eq) in Toluene/Ethanol.

Degassing: Sparge the solution with Nitrogen (N₂) for 15 minutes to remove dissolved

oxygen (critical to prevent Pd oxidation and homocoupling).

Catalysis: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.0 eq) under N₂ flow.

Reflux: Heat the mixture to 90°C (reflux) for 12–16 hours. Monitor by TLC (Hexane/EtOAc

9:1).[1]

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.

[1] Dilute with Ethyl Acetate, wash with water and brine.[1]

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via Silica

Gel Column Chromatography (Eluent: Hexane/EtOAc 95:5).

Workflow Visualization
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Figure 2: Validated synthesis workflow for CAS 842140-47-0 via Suzuki-Miyaura coupling.
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Quality Control & Impurity Profiling
For pharmaceutical or OLED grade applications, purity must exceed 99.5%.[1]

HPLC Method (Reverse Phase)[1]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile (ACN).[1]

Gradient: 40% B to 90% B over 15 min.

Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).[1]

Retention Time: Expect elution around 8–10 min (highly lipophilic due to biphenyl/methyl

groups).[1]

Common Impurities[2][4]
Homocoupling Product: 3,3',5,5'-Tetramethylbiphenyl (from aryl bromide dimerization).[1]

Detectable by MS (m/z 210 vs 210, distinct retention time).

Debrominated Side Product: 1,3-Dimethylbenzene (highly volatile, usually removed during

drying).[1]

Protodeboronation Product: Benzaldehyde (elutes very early).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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